N-(4-{2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(4-methylbenzyl)acetamide
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Overview
Description
N-(4-{2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(4-methylbenzyl)acetamide: is a complex organic compound that belongs to the class of quinoxaline derivatives. This compound is characterized by its intricate structure, which includes a quinoxaline core, a dimethylphenyl group, and an acetamide moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(4-methylbenzyl)acetamide typically involves multiple steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of o-phenylenediamine with a diketone, such as 1,2-diketone, under acidic conditions.
Introduction of the Dimethylphenyl Group: The dimethylphenyl group is introduced via a nucleophilic substitution reaction, where 3,4-dimethylphenylamine reacts with an appropriate electrophile.
Attachment of the Acetamide Moiety: The final step involves the acylation of the intermediate product with 4-methylbenzylamine and acetic anhydride to form the acetamide moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylphenyl group, leading to the formation of quinones.
Reduction: Reduction reactions can target the quinoxaline core, converting it to a dihydroquinoxaline derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.
Major Products
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of dihydroquinoxaline derivatives.
Substitution: Formation of substituted acetamide derivatives.
Scientific Research Applications
N-(4-{2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(4-methylbenzyl)acetamide has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(4-{2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(4-methylbenzyl)acetamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to cell signaling, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
- N-(4-{2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(4-methylphenyl)acetamide
- N-(4-{2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(4-ethylbenzyl)acetamide
Uniqueness
The unique structural features of N-(4-{2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(4-methylbenzyl)acetamide, such as the specific arrangement of the dimethylphenyl and acetamide groups, contribute to its distinct chemical and biological properties
Properties
Molecular Formula |
C28H28N4O3 |
---|---|
Molecular Weight |
468.5 g/mol |
IUPAC Name |
2-[3-[acetyl-[(4-methylphenyl)methyl]amino]-2-oxoquinoxalin-1-yl]-N-(3,4-dimethylphenyl)acetamide |
InChI |
InChI=1S/C28H28N4O3/c1-18-9-12-22(13-10-18)16-31(21(4)33)27-28(35)32(25-8-6-5-7-24(25)30-27)17-26(34)29-23-14-11-19(2)20(3)15-23/h5-15H,16-17H2,1-4H3,(H,29,34) |
InChI Key |
MCZNWBRCOPCXSS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN(C2=NC3=CC=CC=C3N(C2=O)CC(=O)NC4=CC(=C(C=C4)C)C)C(=O)C |
Origin of Product |
United States |
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